molecular formula C8H10ClNO2 B146435 5-Chloro-2,4-dimethoxyaniline CAS No. 97-50-7

5-Chloro-2,4-dimethoxyaniline

Cat. No. B146435
CAS RN: 97-50-7
M. Wt: 187.62 g/mol
InChI Key: OLCMNCWEUMBNIS-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxyaniline (5-Cl-2,4-DMA) is a chemical compound belonging to the class of anilines. It is a colorless solid with a molecular weight of 221.59 g/mol and a melting point of around 100 °C. It is a versatile compound used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Cl-2,4-DMA.

Scientific Research Applications

Crystal Structure Analysis

5-Chloro-2,4-dimethoxyaniline has been used in the formation of inorganic-organic hybrid complexes, such as with Zn(II), characterized by X-ray crystallography. This complex demonstrated a layered organization of ZnCl4 2- inorganic entities, water molecules, and -NH3+ groups (Glaoui et al., 2009).

Synthesis of Organic Cation Monophosphate

Another study focused on the synthesis and characterization of a new organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate. This compound, exhibiting a unique crystal structure, was investigated using methods such as NMR spectroscopy and IR thermal analysis (Kefi et al., 2007).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of phthalocyanine derivatives, including those substituted with this compound, revealed potential applications in photodynamic therapy (PDT). These studies focused on the effects of the substituted groups and central metal ions on the properties of phthalocyanines (Demirbaş et al., 2017).

Conductive Polymer Research

This compound has also played a role in the development of conductive polymers. Studies on poly(2,5-dimethoxyaniline) (PDMA) explored its properties, including its efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple, and its potential applications in electrochemical devices (Storrier et al., 1994).

Solubility Measurement and Correlation

The solubility of derivatives like 4-chloro-2,5-dimethoxyaniline in various solvents has been extensively studied. These studies provide valuable data for the chemical processing and manufacturing industries, offering insights into the preferred solvents for specific chemical reactions and product separation processes (Zhang et al., 2015).

Detection of Amino Acids

This compound-based polymers have been utilized in the detection of amino acids like glutamic acid. Research has shown that such polymers can enhance the oxidation of glutamic acids, indicating potential applications in bioanalytical chemistry (Zeng et al., 2019).

Safety and Hazards

5-Chloro-2,4-dimethoxyaniline is classified as a substance with potential hazards. It may cause skin irritation, eye irritation, and may be harmful if inhaled . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-2,4-dimethoxyaniline
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InChI

InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OLCMNCWEUMBNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID1059153
Record name 5-Chloro-2,4-dimethoxyaniline
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Molecular Weight

187.62 g/mol
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CAS RN

97-50-7
Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name Benzenamine, 5-chloro-2,4-dimethoxy-
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Record name 5-Chloro-2,4-dimethoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O?

A1: The crystal structure of (5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate, denoted by the formula (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O, reveals key insights into the arrangement and interactions of its constituent molecules. This complex crystallizes in the triclinic space group P1. [, ] The structure reveals a layered organization of ZnCl4 2- inorganic entities, water molecules, and -NH3 + groups around specific planes (z = 1/4 and z = 3/4). [, ] Importantly, the crystal structure is stabilized by an intricate network of hydrogen bonds, including N-H...O, O-H...O, N-H...Cl, and O-H...Cl interactions. [, ] This understanding of the structural organization and hydrogen bonding patterns within the complex contributes to a broader knowledge of inorganic-organic hybrid materials and their potential applications.

Q2: What analytical techniques were employed to characterize the (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O complex?

A2: X-ray crystallography was the primary technique used to characterize the (5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate complex. [, ] This technique allowed researchers to determine the crystal structure, including the arrangement of atoms, bond lengths, and bond angles within the complex. [, ] The data obtained from X-ray crystallography provided valuable insights into the three-dimensional structure and the nature of intermolecular interactions within the crystal lattice.

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